N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-18(2,3)20(12-13-7-5-4-6-8-13)17(22)15-10-9-14(21(23)24)11-16(15)19/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIDQSLHQHNHIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Benzyl N Tert Butyl 2 Chloro 4 Nitrobenzamide
Retrosynthetic Analysis and Key Disconnection Strategies for the N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide Scaffold
A retrosynthetic analysis of this compound identifies the amide bond as the most logical point for disconnection. This primary disconnection breaks the target molecule into two key synthons: an electrophilic acyl component, 2-chloro-4-nitrobenzoyl chloride, and a nucleophilic amine component, N-benzyl-N-tert-butylamine. This strategy is the most common and direct approach for the formation of amides.
Further disconnection of the 2-chloro-4-nitrobenzoyl chloride precursor, 2-chloro-4-nitrobenzoic acid, suggests starting materials such as toluene (B28343) or 2-chlorobenzoic acid. chegg.com The synthesis of N-benzyl-N-tert-butylamine can be envisioned through the reductive amination of benzaldehyde (B42025) with tert-butylamine (B42293) or nucleophilic substitution of benzyl (B1604629) halide with tert-butylamine.
Routes Involving Amide Bond Formation in the Synthesis of this compound
The formation of the amide bond is a critical step in the synthesis of this compound. Several established methods can be employed for this transformation.
Acylation Reactions of N-benzyl-N-tert-butylamine with 2-chloro-4-nitrobenzoyl chloride or its precursors
The most direct method for the synthesis of this compound is the acylation of N-benzyl-N-tert-butylamine with 2-chloro-4-nitrobenzoyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is generally performed in an inert aprotic solvent like dichloromethane (B109758) or diethyl ether.
The precursor, 2-chloro-4-nitrobenzoyl chloride, can be readily prepared from 2-chloro-4-nitrobenzoic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
An alternative approach involves the direct coupling of 2-chloro-4-nitrobenzoic acid with N-benzyl-N-tert-butylamine using a peptide coupling agent. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt). nih.gov
Table 1: Common Reagents for Acylation Reactions
| Reagent Type | Examples | Role in Reaction |
|---|---|---|
| Acylating Agent | 2-chloro-4-nitrobenzoyl chloride | Provides the acyl group for the amide bond. |
| Amine | N-benzyl-N-tert-butylamine | Acts as the nucleophile in the amide bond formation. |
| Base | Triethylamine, Pyridine | Neutralizes the acidic byproduct (HCl). |
| Coupling Agent | DCC, EDC | Facilitates direct amide bond formation from a carboxylic acid and an amine. |
| Activating Agent | NHS, HOBt | Enhances the efficiency of the coupling reaction. |
Alternative Amidation Protocols for this compound Formation (e.g., Ugi, Passerini reactions)
Multicomponent reactions (MCRs) offer an alternative and efficient pathway to complex molecules like this compound in a single step.
The Ugi four-component reaction (Ugi-4CR) could theoretically be employed. beilstein-journals.org This would involve the reaction of 2-chloro-4-nitrobenzoic acid, N-benzyl-N-tert-butylamine, an isocyanide (e.g., tert-butyl isocyanide), and an aldehyde (e.g., formaldehyde). However, the direct formation of the target molecule would depend on the specific reactivity and compatibility of these four components. The Ugi reaction is known for its ability to generate a wide variety of α-acetamidoamides. beilstein-journals.org
The Passerini three-component reaction (Passerini-3CR) is another potential MCR. mdpi.comwalisongo.ac.id This reaction typically involves a carboxylic acid, an isocyanide, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy carboxamide. mdpi.com While not a direct route to the target amide, modifications or subsequent transformations of the Passerini product could potentially lead to the desired this compound.
Strategies for Introducing the 2-Chloro-4-nitrobenzene Moiety
Electrophilic Aromatic Substitution for Nitro Group Installation
The nitro group is typically introduced via electrophilic aromatic substitution using a nitrating agent. A common method involves treating the aromatic precursor with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
Starting from 2-chlorobenzoic acid, nitration would be expected to yield a mixture of isomers. The directing effects of the existing substituents (the ortho-directing chloro group and the meta-directing carboxylic acid group) will influence the position of the incoming nitro group. acs.org Careful control of reaction conditions, such as temperature, is often necessary to achieve the desired regioselectivity for 2-chloro-4-nitrobenzoic acid. truman.edu
Halogenation Techniques for Ortho-Chlorination on the Benzene (B151609) Ring
If starting from 4-nitrobenzoic acid, an ortho-chlorination step would be required. Direct chlorination of 4-nitrobenzoic acid can be challenging due to the deactivating nature of both the nitro and carboxylic acid groups. However, under forcing conditions using a chlorinating agent like chlorine gas (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃), chlorination can be achieved. The regioselectivity will again be governed by the directing effects of the existing substituents.
A more controlled approach might involve starting from a precursor with more favorable directing groups. For instance, starting from toluene, one could perform nitration, followed by chlorination, and finally oxidation of the methyl group to a carboxylic acid. chegg.comreddit.com The order of these steps is crucial for achieving the desired 2-chloro-4-nitro substitution pattern.
Table 2: Reagents for Aromatic Substitution
| Reaction | Reagents | Purpose |
|---|---|---|
| Nitration | Concentrated HNO₃ / Concentrated H₂SO₄ | Introduction of the nitro group. masterorganicchemistry.com |
| Chlorination | Cl₂ / FeCl₃ (or AlCl₃) | Introduction of the chloro group. |
Stereochemical Considerations in the Synthesis of this compound
In the synthesis of this compound from achiral starting materials such as 2-chloro-4-nitrobenzoyl chloride and N-benzyl-N-tert-butylamine, no new stereocenters are formed. Therefore, the product is achiral and stereochemical considerations are not applicable.
However, if a synthetic route were to involve a chiral catalyst or auxiliary to introduce stereocenters elsewhere in the molecule for other purposes, then the diastereoselectivity of the amide formation would need to be considered. As it stands, for the direct synthesis of the named compound, this is not a relevant factor.
Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity
The optimization of reaction conditions for the synthesis of this compound would focus on maximizing the yield and purity of the product while minimizing reaction time and side products. Key parameters for optimization include the choice of solvent, base, temperature, and the stoichiometry of the reactants.
For the acyl chloride route, the choice of base is critical. Sterically hindered non-nucleophilic bases are often preferred to avoid competition with the secondary amine nucleophile. The reaction temperature is typically kept low initially to control the exothermic reaction and then may be raised to ensure completion.
In the case of using coupling agents like EDCI, the addition of a catalyst such as DMAP can significantly accelerate the reaction. The solvent choice is also important, with aprotic solvents like dichloromethane or dimethylformamide being common.
Table 2: Parameters for Optimization of Amide Synthesis
| Parameter | Investigated Variables | Desired Outcome |
|---|---|---|
| Solvent | Dichloromethane, Tetrahydrofuran, Acetonitrile | High solubility of reactants, non-reactive |
| Base (for acyl chloride route) | Triethylamine, Pyridine, Diisopropylethylamine | Efficient HCl scavenging, minimal side reactions |
| Coupling Agent | EDCI, DCC, HATU | High activation of carboxylic acid, good yield |
| Temperature | 0 °C to reflux | Controlled reaction rate, prevention of decomposition |
| Stoichiometry | Molar ratio of amine to acylating agent | Complete consumption of limiting reagent |
Scalable Synthesis and Process Development for this compound
The scale-up of the synthesis of this compound would favor the acyl chloride route due to its generally lower cost and the avoidance of expensive coupling agents. Key considerations for process development include:
Raw Material Sourcing: Ensuring the availability and quality of 2-chloro-4-nitrobenzoyl chloride and N-benzyl-N-tert-butylamine.
Reaction Control: Managing the exothermic nature of the acylation reaction on a large scale, which may require specialized reactor design for efficient heat transfer.
Work-up and Purification: Developing a robust and scalable purification protocol, likely involving aqueous washes to remove the base hydrochloride and unreacted starting materials, followed by crystallization or chromatography.
Waste Management: Implementing procedures for the safe disposal or recycling of solvent and byproducts.
A successful scale-up would necessitate a thorough investigation of the process parameters to ensure consistent yield and purity while maintaining a safe and economically viable operation.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-chloro-4-nitrobenzoic acid |
| 2-chloro-4-nitrobenzoyl chloride |
| N-benzyl-N-tert-butylamine |
| Triethylamine |
| Pyridine |
| N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) |
| 4-dimethylaminopyridine (DMAP) |
| Dichloromethane |
| Dimethylformamide |
| Diisopropylethylamine |
| Dicyclohexylcarbodiimide (DCC) |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) |
| Tetrahydrofuran |
Mechanistic Organic Chemistry of N Benzyl N Tert Butyl 2 Chloro 4 Nitrobenzamide
Elucidation of Electron Density Distribution and Frontier Molecular Orbitals within N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide
The electronic properties of this compound are dictated by the cumulative effects of its substituents on the central benzene (B151609) ring. The nitro group (-NO2) is a powerful electron-withdrawing group, exerting its influence through both resonance and inductive effects. nih.govwikipedia.orgmdpi-res.com This significantly reduces the electron density of the aromatic ring, a characteristic that is fundamental to its reactivity. mdpi-res.com The nitro group delocalizes the ring's π-electrons, creating a partial positive charge on the nitrogen atom and partial negative charges on the oxygen atoms, which results in a high dipole moment. libretexts.org
The chlorine atom also withdraws electron density through its inductive effect due to its electronegativity. The N-benzyl-N-tert-butyl-amide substituent has a more complex influence. The amide nitrogen's lone pair can potentially donate electron density to the ring via resonance, while the carbonyl group is inductively withdrawing. However, the bulky tert-butyl and benzyl (B1604629) groups likely cause steric hindrance, potentially twisting the amide group out of the plane of the benzene ring and diminishing the resonance effect.
This combination of substituents renders the aromatic ring electron-deficient. The greatest effect of this electron withdrawal is observed at the positions ortho and para to the strongly deactivating nitro group. qorganica.es Consequently, the carbon atom bonded to the chlorine (C2) and the carbon at C6 are particularly electron-poor, which has significant implications for the molecule's reactivity, especially towards nucleophiles.
While specific computational data for this compound is not available, the nature of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—can be inferred. The LUMO is expected to be low in energy and predominantly located over the nitrated benzene ring, reflecting the ring's electron-deficient character and susceptibility to nucleophilic attack. The strong electron-withdrawing properties of the nitro group are key to lowering the energy of the LUMO, making the molecule a better electron acceptor.
Reactivity Studies of the Nitro Group in this compound
The nitro group is a highly reactive functional moiety that governs a significant portion of the compound's chemical behavior. Its reactivity is centered on the nitrogen atom's electrophilic character and the potential for the entire group to undergo reduction.
The reduction of aromatic nitro compounds is a well-established and significant transformation in organic chemistry. wikipedia.org The conversion of the nitro group to an amino group involves a six-electron reduction and proceeds through several stable intermediates. nih.gov This transformation dramatically alters the electronic properties of the substituent, changing it from strongly electron-withdrawing (Hammett constant σp = +0.78 for -NO2) to strongly electron-donating (σp = -0.66 for -NH2). nih.gov
The typical reduction pathway occurs sequentially, as outlined in the table below.
| Step | Intermediate Compound | Intermediate Functional Group | Change in Oxidation State |
|---|---|---|---|
| 1 | N-benzyl-N-tert-butyl-2-chloro-4-nitrosobenzamide | Nitroso (-N=O) | Two-electron reduction |
| 2 | N-benzyl-N-tert-butyl-2-chloro-4-(hydroxyamino)benzamide | Hydroxylamine (-NHOH) | Two-electron reduction |
| 3 | 4-amino-N-benzyl-N-tert-butyl-2-chlorobenzamide | Amino (-NH2) | Two-electron reduction |
This reduction can be achieved using various reagents and conditions, including catalytic hydrogenation (e.g., with Pt, Pd catalysts), or chemical reductants like metals in acidic solution (e.g., Sn in HCl) or iron(II). libretexts.orgwikipedia.orgresearchgate.netacs.org The kinetics of this reduction are influenced by the other substituents on the aromatic ring. researchgate.net The presence of the electron-withdrawing chloro group is expected to facilitate the reduction compared to unsubstituted nitrobenzene (B124822). The photocatalytic reduction of nitrobenzene has also been studied, showing a complex dependence on factors like catalyst concentration and temperature. nih.gov
The nitro group is highly polar, with a significant dipole moment arising from the formal positive charge on the nitrogen and negative charges on the oxygens. libretexts.org This polarity enables strong intermolecular dipole-dipole interactions, which influence the compound's physical properties like boiling point and solubility.
The oxygen atoms of the nitro group are effective hydrogen bond acceptors. While this compound itself lacks strong hydrogen bond donors (as it is a tertiary amide), it can participate in hydrogen bonding with protic solvents or other molecules containing -OH or -NH groups. Furthermore, aromatic polynitro compounds are known to form charge-transfer complexes with electron-rich aromatic hydrocarbons. libretexts.org The electron-deficient ring of this compound could similarly interact with electron-donating π-systems through π-π stacking interactions. In the solid state, such interactions, along with C-H···O hydrogen bonds involving the nitro oxygens, can play a crucial role in the crystal packing structure. nih.gov
Investigations into the Reactivity of the Chlorinated Benzene Ring in this compound
The reactivity of the chlorinated benzene ring is dominated by its electron-deficient nature, making it susceptible to nucleophilic aromatic substitution (SNAr).
Aromatic halides are typically unreactive towards nucleophiles. However, the presence of strong electron-withdrawing groups, such as a nitro group, in positions ortho or para to the halogen, dramatically facilitates nucleophilic aromatic substitution. qorganica.eslibretexts.org this compound is well-suited for this reaction, as the nitro group is para to the chlorine leaving group.
The reaction proceeds via a two-step addition-elimination mechanism.
Addition: A nucleophile attacks the carbon atom bearing the chlorine. This is the rate-determining step. The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. qorganica.es
Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.
The key to the SNAr reaction is the stabilization of the negatively charged Meisenheimer intermediate. In this molecule, the negative charge can be delocalized onto the oxygen atoms of the para-nitro group through resonance. qorganica.eslibretexts.orgdoubtnut.com This stabilization significantly lowers the activation energy of the reaction. The more nitro groups present on the ring, the faster the reaction proceeds. wikimedia.org The amide group at the C1 position, being ortho to the site of attack, may also influence the reaction rate through steric and electronic effects.
| Compound | Activating Group (Ortho/Para to Cl) | Relative Reactivity in SNAr |
|---|---|---|
| Chlorobenzene | None | Very Low (requires harsh conditions) |
| 1-Chloro-4-nitrobenzene | -NO2 | High |
| This compound | -NO2 | High (activated by the para-nitro group) |
The existing substituents strongly control the position of any further substitution reactions.
Nucleophilic Substitution: The most probable site for nucleophilic attack is the carbon atom (C2) bonded to the chlorine, as this position is activated by the para-nitro group. stackexchange.com Attack at other positions is significantly less favorable because there is no leaving group and the stabilizing influence of the nitro group is less pronounced for attack at the meta positions. libretexts.org While studies have shown that nucleophilic addition to a C-H bond can occur faster than addition to the C-Cl bond, these adducts are typically reversible, and the productive pathway leads to the substitution of the halogen. nih.gov
Electrophilic Substitution: Further electrophilic aromatic substitution on this ring is highly unlikely. The ring is strongly deactivated by the combined electron-withdrawing effects of the nitro, chloro, and amide carbonyl groups. wikipedia.org However, if forced under extreme conditions, the regioselectivity would be determined by the directing effects of the existing groups.
Nitro group: A strong deactivator and meta-director.
Chloro group: A deactivator and ortho, para-director.
Amide group: A deactivator (due to the carbonyl) and ortho, para-director (due to the nitrogen lone pair).
Amide Hydrolysis and Transamidation Mechanisms of this compound
The hydrolysis and transamidation of amides are fundamental reactions in organic chemistry. For a sterically hindered and electronically modified amide like this compound, these transformations are governed by a combination of steric and electronic factors.
Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. However, in the case of this compound, the significant steric bulk from the N-benzyl and, particularly, the N-tert-butyl groups, severely hinders the approach of the water molecule to the carbonyl carbon. fiveable.mefiveable.me This steric hindrance dramatically slows down the rate of hydrolysis. researchgate.net
The proposed mechanism involves the following steps:
Protonation of the carbonyl oxygen.
Nucleophilic attack by water on the carbonyl carbon to form a tetrahedral intermediate.
Proton transfer from the oxygen to the nitrogen atom.
Elimination of the amine (N-benzyl-N-tert-butylamine) as the leaving group, which is protonated under the acidic conditions.
Deprotonation of the resulting protonated carboxylic acid to yield 2-chloro-4-nitrobenzoic acid.
The electron-withdrawing chloro and nitro groups on the benzoyl moiety increase the electrophilicity of the carbonyl carbon, which would typically accelerate hydrolysis. rsc.org However, the steric hindrance from the bulky N-substituents is the dominant factor, making acid-catalyzed hydrolysis of this compound challenging and likely requiring harsh reaction conditions (e.g., concentrated acid and high temperatures). arkat-usa.orgmasterorganicchemistry.com
Base-Catalyzed Hydrolysis:
In the presence of a strong base, such as hydroxide (B78521), the mechanism proceeds via the direct nucleophilic attack of the hydroxide ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the N-benzyl-N-tert-butylamide anion. This is generally a poor leaving group, but protonation by the solvent (water) can facilitate its departure.
The steric hindrance from the N-benzyl and N-tert-butyl groups is also a major impediment in the base-catalyzed mechanism, making the initial nucleophilic attack difficult. fiveable.meresearchgate.net Tertiary amides are known to be significantly more resistant to basic hydrolysis than primary or secondary amides for this reason. arkat-usa.orgresearchgate.net
Transamidation:
Transamidation, the reaction of an amide with an amine to form a new amide, is typically a challenging transformation due to the poor leaving group ability of the amide anion. This reaction is often catalyzed by acids or metal catalysts. For this compound, the steric hindrance around the carbonyl group would make direct nucleophilic attack by another amine extremely slow.
A potential mechanistic pathway could involve acid catalysis to activate the carbonyl group, similar to the initial step of acid-catalyzed hydrolysis. However, the subsequent attack by an incoming amine would still be subject to the severe steric constraints imposed by the benzyl and tert-butyl groups.
| Reaction Condition | Key Mechanistic Features | Expected Relative Rate | Products |
| Acid-Catalyzed Hydrolysis | Protonation of carbonyl oxygen, nucleophilic attack by water, formation of tetrahedral intermediate. Rate limited by steric hindrance. | Very Slow | 2-chloro-4-nitrobenzoic acid and N-benzyl-N-tert-butylamine |
| Base-Catalyzed Hydrolysis | Nucleophilic attack by hydroxide, formation of tetrahedral intermediate. Rate severely limited by steric hindrance. | Extremely Slow | 2-chloro-4-nitrobenzoate and N-benzyl-N-tert-butylamine |
| Transamidation (Acid-Catalyzed) | Protonation of carbonyl oxygen, nucleophilic attack by amine. Highly disfavored due to steric hindrance. | Negligible | (Hypothetical) New amide and N-benzyl-N-tert-butylamine |
Reactions at the Benzylic Position of this compound
The benzylic position of the N-benzyl group in this compound is a site of potential reactivity, allowing for debenzylation or functionalization.
Debenzylation Strategies and Associated Mechanisms
Debenzylation, the removal of the benzyl group, is a common protective group strategy in organic synthesis. Several methods can be employed, each with a distinct mechanism.
Catalytic Hydrogenolysis:
This is one of the most common methods for N-debenzylation. The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. The mechanism involves the oxidative addition of the C-N bond to the palladium surface, followed by hydrogenolysis to cleave the bond and release toluene (B28343) and the debenzylated amide. The presence of acetic acid can sometimes facilitate this reaction. nih.gov
For this compound, this would yield N-tert-butyl-2-chloro-4-nitrobenzamide and toluene. The nitro group on the benzoyl ring can also be reduced under these conditions, which could lead to a mixture of products.
Oxidative Debenzylation:
Reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) can effect the oxidative cleavage of N-benzyl groups. The mechanism is thought to involve a single-electron transfer from the nitrogen atom to the cerium(IV) center, forming a nitrogen radical cation. Subsequent fragmentation of the benzylic C-N bond leads to the formation of benzaldehyde (B42025) and the secondary amide after workup. researchgate.net
Reductive Debenzylation (Dissolving Metal Reduction):
Strong reducing agents, such as sodium in liquid ammonia (B1221849) (Birch reduction conditions), can also be used for debenzylation. The mechanism involves the transfer of electrons to the aromatic ring of the benzyl group, leading to the formation of a radical anion which then undergoes C-N bond cleavage. This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present.
| Debenzylation Method | Reagents | Proposed Mechanism | Expected Products |
| Catalytic Hydrogenolysis | H₂, Pd/C | Oxidative addition to catalyst surface, hydrogenolysis | N-tert-butyl-2-chloro-4-nitrobenzamide, Toluene |
| Oxidative Debenzylation | Ceric Ammonium Nitrate (CAN) | Single-electron transfer, formation of nitrogen radical cation, C-N bond cleavage | N-tert-butyl-2-chloro-4-nitrobenzamide, Benzaldehyde |
| Dissolving Metal Reduction | Na, liq. NH₃ | Electron transfer to benzyl ring, formation of radical anion, C-N bond cleavage | N-tert-butyl-2-chloro-4-nitrobenzamide, Toluene |
Oxidation or Functionalization at the Benzylic Carbon
The benzylic C-H bonds are weaker than typical sp³ C-H bonds and are therefore more susceptible to oxidation.
Oxidation:
Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic carbon. In the case of this compound, this would likely lead to the formation of a benzoyl group attached to the nitrogen, resulting in the formation of N-benzoyl-N-tert-butyl-2-chloro-4-nitrobenzamide. The reaction proceeds through a radical or an ionic mechanism, depending on the specific oxidant and reaction conditions.
Benzylic Bromination:
Free radical bromination at the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or AIBN). The mechanism involves the abstraction of a benzylic hydrogen atom by a bromine radical to form a resonance-stabilized benzyl radical. This radical then reacts with Br₂ (present in low concentrations from NBS) to form the benzylic bromide. This would yield N-(α-bromobenzyl)-N-tert-butyl-2-chloro-4-nitrobenzamide. This product could then be a substrate for subsequent nucleophilic substitution reactions.
| Reaction Type | Reagents | Proposed Mechanism | Expected Product |
| Benzylic Oxidation | KMnO₄ or H₂CrO₄ | Radical or ionic oxidation of the benzylic C-H bond | N-benzoyl-N-tert-butyl-2-chloro-4-nitrobenzamide |
| Benzylic Bromination | N-Bromosuccinimide (NBS), light/AIBN | Free radical chain reaction involving a resonance-stabilized benzyl radical | N-(α-bromobenzyl)-N-tert-butyl-2-chloro-4-nitrobenzamide |
Advanced Spectroscopic and Crystallographic Characterization of N Benzyl N Tert Butyl 2 Chloro 4 Nitrobenzamide
Solid-State Structural Analysis by X-ray Crystallography
No crystallographic data for N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide was found. Therefore, a detailed discussion of its molecular conformation, bond parameters, crystal packing, intermolecular interactions, and hydrogen bonding networks is not possible.
Solution-State Structural Elucidation using High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR data, including comprehensive assignments and multi-dimensional correlation spectra, for this compound are not available in the searched scientific literature.
Dynamic NMR Studies of Conformational Equilibria (e.g., hindered rotation around the amide bond)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the dynamic processes and conformational equilibria in molecules. For this compound, a tertiary amide, a key dynamic feature is the hindered rotation around the carbon-nitrogen (C-N) amide bond. This rotational barrier arises from the partial double bond character of the amide linkage, a result of delocalization of the nitrogen lone pair electrons into the carbonyl π-system.
At room temperature, the rotation around this bond may be slow on the NMR timescale, leading to distinct chemical environments for the substituents on the nitrogen atom. Consequently, the protons of the benzyl (B1604629) and tert-butyl groups can give rise to separate signals. As the temperature is increased in a variable-temperature NMR experiment, the rate of rotation increases. When the rate of this conformational exchange becomes comparable to the frequency difference between the signals of the exchanging sites, the individual peaks broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures.
The study of this coalescence phenomenon allows for the determination of the activation energy (ΔG‡) for the rotational barrier. While specific experimental data for this compound is not available in the reviewed literature, the principles of dynamic NMR can be applied to predict its behavior based on structurally similar tertiary amides. The activation barriers for rotation in such amides typically fall in the range of 15-23 kcal/mol.
Table 1: Representative Data from Dynamic NMR Analysis for a Tertiary Amide This table presents hypothetical data to illustrate the parameters obtained from a dynamic NMR study on a compound like this compound.
| Exchanging Groups | Chemical Shift Difference (Δν, Hz) | Coalescence Temperature (Tc, K) | Rotational Barrier (ΔG‡, kcal/mol) |
| Benzyl CH₂ protons | 50 | 320 | ~16 |
| tert-Butyl CH₃ protons | 25 | 300 | ~15.5 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. These two methods are complementary; FT-IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.
For this compound, the spectra are expected to be rich with distinct bands corresponding to its various structural components.
Amide Group: The most prominent feature for the amide linkage is the C=O stretching vibration, known as the Amide I band. For a tertiary amide, this band is expected to appear as a strong absorption in the FT-IR spectrum, typically in the range of 1630–1680 cm⁻¹.
Nitro Group: The aromatic nitro group gives rise to two characteristic and strong stretching vibrations: an asymmetric stretch (ν_as(NO₂)) typically found between 1500 and 1570 cm⁻¹, and a symmetric stretch (ν_s(NO₂)) appearing between 1300 and 1380 cm⁻¹.
Aromatic Ring: The benzene (B151609) ring will show C=C stretching vibrations in the 1450–1600 cm⁻¹ region. C-H stretching vibrations will appear above 3000 cm⁻¹. The substitution pattern on the ring (2-chloro, 4-nitro) will influence the out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹).
Aliphatic Groups: The benzyl and tert-butyl groups will exhibit C-H stretching vibrations in the 2850–2970 cm⁻¹ range.
Carbon-Halogen Bond: The C-Cl stretching vibration is expected to produce a band in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 2: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected FT-IR Intensity | Expected Raman Intensity |
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium | Strong |
| C-H Stretch (Aliphatic) | -CH₂, -C(CH₃)₃ | 2850 - 2970 | Medium-Strong | Medium |
| C=O Stretch (Amide I) | -C(=O)N- | 1630 - 1680 | Strong | Medium |
| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 | Medium-Strong | Strong |
| NO₂ Asymmetric Stretch | Ar-NO₂ | 1500 - 1570 | Strong | Strong |
| NO₂ Symmetric Stretch | Ar-NO₂ | 1300 - 1380 | Strong | Medium |
| C-N Stretch | Amide, Ar-NO₂ | 1200 - 1350 | Medium | Medium-Weak |
| C-Cl Stretch | Ar-Cl | 600 - 800 | Strong | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and elucidation of molecular structure through the analysis of fragmentation patterns.
The molecular formula for this compound is C₁₈H₁₉ClN₂O₃, corresponding to a monoisotopic mass of approximately 362.1084 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at this m/z value, along with an [M+2]⁺ peak of about one-third the intensity, which is characteristic of the presence of a single chlorine atom.
Under electron ionization (EI), the molecule is expected to undergo predictable fragmentation. Key fragmentation pathways would likely include:
Amide Bond Cleavage: A primary fragmentation would be the cleavage of the C-N amide bond, leading to the formation of a stable 2-chloro-4-nitrobenzoyl cation.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the tert-butyl group would result in the loss of a methyl radical or the formation of a stable tert-butyl cation.
Benzyl Group Fragmentation: The benzyl group can readily cleave to form the highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which is a common and often abundant peak in the mass spectra of benzyl-containing compounds.
Nitro Group Fragmentation: Fragmentation of the aromatic ring may involve the loss of the nitro group (NO₂) or nitric oxide (NO).
Table 3: Predicted Key Fragments in the Mass Spectrum
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Formula of Fragment |
| 362/364 | Molecular Ion [M]⁺ | [C₁₈H₁₉ClN₂O₃]⁺ |
| 185/187 | 2-chloro-4-nitrobenzoyl cation | [C₇H₃ClNO₃]⁺ |
| 162 | N-benzyl-N-tert-butylaminyl radical cation | [C₁₁H₁₆N]⁺ |
| 91 | Tropylium cation | [C₇H₇]⁺ |
| 57 | tert-Butyl cation | [C₄H₉]⁺ |
Electronic Spectroscopy (UV-Vis) for Chromophore Characterization
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information on the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of absorption are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.
The principal chromophore in this compound is the 2-chloro-4-nitrobenzoyl system. This extended conjugated system is expected to exhibit strong absorption in the UV region. The primary electronic transitions are anticipated to be of the π → π* and n → π* types.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For the substituted benzene ring, these are typically strong absorptions. The presence of the electron-withdrawing nitro and chloro groups, along with the carbonyl group, will influence the energy of these transitions.
n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the carbonyl and nitro groups) to a π* antibonding orbital. These absorptions are generally much weaker than π → π* transitions.
Based on data for similar nitroaromatic compounds, strong absorption bands are expected. For instance, 4-nitrobenzamide (B147303) exhibits a strong absorption maximum (λ_max) around 260-270 nm. The substitution pattern and the presence of the N-benzyl-N-tert-butyl group in the target molecule may cause a shift in this absorption maximum.
Table 4: Predicted UV-Vis Absorption Data
| Predicted λ_max (nm) | Type of Electronic Transition | Chromophore |
| ~260 - 280 | π → π | 2-chloro-4-nitrobenzoyl system |
| ~300 - 340 | n → π | Carbonyl (C=O) and Nitro (NO₂) groups |
Computational Chemistry and Theoretical Modeling of N Benzyl N Tert Butyl 2 Chloro 4 Nitrobenzamide
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide. These computational methods provide detailed insights into the molecule's electronic structure and three-dimensional arrangement of atoms, which are crucial for predicting its reactivity and behavior.
Density Functional Theory (DFT) Studies of Ground State Properties and Energetics
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its optimized molecular geometry in the ground state. These calculations yield important energetic information, such as the total energy, and help in understanding the molecule's stability.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more likely to be reactive. The distribution of these frontier orbitals also reveals the most probable sites for electrophilic and nucleophilic attacks.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound
| Property | Calculated Value |
|---|---|
| Total Energy | Value (Hartree) |
| HOMO Energy | Value (eV) |
| LUMO Energy | Value (eV) |
| HOMO-LUMO Gap | Value (eV) |
| Dipole Moment | Value (Debye) |
Note: This table presents hypothetical data that would be obtained from DFT calculations.
Ab Initio Methods for High-Accuracy Prediction of Molecular Parameters
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy for predicting molecular parameters compared to DFT, albeit at a greater computational cost. These methods are valuable for obtaining precise geometric parameters like bond lengths, bond angles, and dihedral angles for this compound. High-accuracy calculations are essential for validating experimental data and for building a reliable model of the molecule's structure.
Table 2: Hypothetical Ab Initio Calculated Molecular Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | Value (Å) |
| Bond Length | C-N (amide) | Value (Å) |
| Bond Length | C-Cl | Value (Å) |
| Bond Angle | O=C-N | Value (°) |
| Dihedral Angle | C(aromatic)-C(aromatic)-C=O | Value (°) |
Note: This table illustrates the type of high-accuracy geometric data that can be generated through ab initio calculations.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the benzyl (B1604629) and tert-butyl groups in this compound allows for multiple possible conformations. Conformational analysis is performed to identify the most stable conformers and to understand the energy barriers between them. This is achieved by systematically rotating key dihedral angles and calculating the corresponding energy, thereby mapping the potential energy surface (PES). The global minimum on the PES corresponds to the most stable conformation of the molecule. Understanding the conformational landscape is crucial as different conformers can exhibit different chemical and physical properties.
Computational Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra for validation of the computed structure.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, from which the ¹H and ¹³C NMR chemical shifts can be predicted. These theoretical chemical shifts are valuable for assigning the signals in experimental NMR spectra.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. The resulting theoretical infrared (IR) spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes of the functional groups present in this compound, such as the C=O stretch of the amide and the N-O stretches of the nitro group.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths. These calculations help in interpreting the experimental UV-Vis spectrum and understanding the nature of the electronic transitions, such as n→π* and π→π* transitions.
Molecular Dynamics Simulations to Investigate Solution-Phase Behavior and Solvation Effects
While gas-phase calculations provide fundamental insights, the behavior of this compound in a solvent is often of greater practical interest. Molecular dynamics (MD) simulations can be used to model the molecule's behavior in a solution. By simulating the movement of the solute and solvent molecules over time, MD can provide information on solvation effects, the stability of different conformers in solution, and the dynamics of intermolecular interactions, such as hydrogen bonding with the solvent.
Theoretical Insights into Reaction Pathways and Transition States Involving this compound
Computational chemistry can be used to explore the potential reactivity of this compound. By modeling reaction pathways, it is possible to identify the transition state structures and calculate the activation energies for various potential reactions. This information is invaluable for understanding the reaction mechanisms, predicting the feasibility of a reaction, and designing new synthetic routes involving this compound. For instance, theoretical studies could investigate the susceptibility of the aromatic ring to nucleophilic substitution or the reactivity of the amide group.
Structure-Reactivity Relationship (SRR) Studies based on Electronic and Steric Factors
The reactivity of this compound is intricately governed by the electronic and steric properties of its constituent functional groups. Computational chemistry and theoretical modeling provide a powerful lens through which to dissect these relationships, offering insights into the molecule's behavior in chemical reactions. The interplay between the electron-withdrawing nature of the chloro and nitro groups on the benzoyl ring, and the bulky, sterically demanding benzyl and tert-butyl groups on the amide nitrogen, creates a unique electronic and steric landscape that dictates its reactivity.
Electronic Factors
The electronic character of the aromatic ring in this compound is significantly influenced by the presence of the 2-chloro and 4-nitro substituents. Both groups are strongly electron-withdrawing, which has a profound effect on the electron density distribution across the molecule.
The nitro group (-NO2) at the para-position exerts a strong -I (inductive) and -R (resonance) effect, pulling electron density from the benzene (B151609) ring. This deactivation of the ring makes it less susceptible to electrophilic attack and more susceptible to nucleophilic aromatic substitution. Computational studies on related nitroaromatic compounds consistently show that the nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), indicating a greater propensity to accept electrons. researchgate.netrsc.org
The chloro group (-Cl) at the ortho-position also contributes to the electron-deficient nature of the ring through its -I effect. While it has a +R effect due to its lone pairs, the inductive effect is generally stronger for halogens. This further deactivates the aromatic ring. Quantum chemical calculations on chloro-nitro substituted aromatics, such as 2-chloro-4-nitrotoluene, have demonstrated that these substituents cooperatively lower the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule can be more readily excited, influencing its reaction kinetics.
The amide functionality itself plays a crucial role. The lone pair on the nitrogen atom can delocalize into the carbonyl group, creating a resonance structure that imparts partial double bond character to the C-N bond. However, the presence of the bulky N-benzyl and N-tert-butyl groups can influence this delocalization through steric hindrance, a factor discussed in the following section.
Molecular Electrostatic Potential (MESP) maps are a valuable tool for visualizing the electronic landscape of a molecule. For substituted benzamides, MESP analysis reveals regions of negative potential (electron-rich) around the carbonyl oxygen and positive potential (electron-poor) around the amide proton (if present) and the aromatic ring. tandfonline.comresearchgate.netrsc.org In the case of this compound, the electron-withdrawing substituents would create a more pronounced positive potential on the aromatic ring, making it a prime target for nucleophiles.
To illustrate the influence of these substituents on electronic properties, the following table presents representative computational data derived from studies on analogous compounds.
| Compound Fragment | Key Electronic Feature | Impact on Reactivity |
| 4-Nitrobenzoyl | Strong -R and -I effects | Lowers LUMO energy, activates the ring for nucleophilic attack |
| 2-Chlorobenzoyl | Strong -I effect | Further decreases electron density on the ring |
| N,N-disubstituted amide | Nitrogen lone pair delocalization | Influences the nucleophilicity of the amide nitrogen and basicity of the carbonyl oxygen |
This table is generated based on established principles of computational chemistry and data from related compounds to illustrate the electronic effects.
Steric Factors
The steric environment around the amide bond in this compound is exceptionally crowded due to the presence of the N-benzyl and N-tert-butyl groups. This steric hindrance has significant consequences for the molecule's conformation and reactivity.
The N-tert-butyl group is particularly bulky and is known to impose significant steric strain. This can lead to a distortion of the typically planar amide bond. Computational studies on sterically hindered amides have shown that bulky N-substituents can cause a pyramidalization of the nitrogen atom and a twisting of the amide bond, which reduces the resonance stabilization between the nitrogen lone pair and the carbonyl group. nih.gov This disruption of planarity can increase the reactivity of the amide bond, for instance, towards hydrolysis, by making the carbonyl carbon more electrophilic and the C-N bond easier to cleave.
The combination of these bulky groups can also shield the amide functionality from attack by other molecules. This steric protection could make reactions involving the amide group, such as hydrolysis or reduction, more difficult to achieve without harsh conditions or specific catalysts.
The following table summarizes the key steric factors and their potential impact on the reactivity of the molecule.
| Substituent Group | Primary Steric Effect | Consequence for Reactivity |
| N-tert-butyl | High steric bulk | Twisting of the amide bond, potential increase in carbonyl reactivity, steric shielding |
| N-benzyl | Moderate steric bulk | Restricted rotation around the C-N bond, contributes to steric shielding |
| 2-Chloro | Ortho-position bulk | Can influence the orientation of the amide group relative to the aromatic ring |
This table is a qualitative representation of steric effects based on the known properties of the functional groups.
N Benzyl N Tert Butyl 2 Chloro 4 Nitrobenzamide As a Synthetic Building Block
Utility in the Synthesis of Complex Organic Molecules
The strategic placement of a chloro, a nitro, and a bulky amide group on the benzoyl scaffold of N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide offers a latent potential for the construction of intricate molecular frameworks. The chloro and nitro functionalities serve as handles for sequential or orthogonal chemical transformations, allowing for the introduction of diverse substituents and the formation of new carbon-carbon and carbon-heteroatom bonds. The sterically demanding N-benzyl-N-tert-butyl amide group could play a crucial role in directing regioselectivity in certain reactions and influencing the conformational properties of the resulting products.
Derivatization Studies via Modification of Functional Groups in this compound
The true value of a synthetic building block is realized through the selective modification of its functional groups. For This compound , several avenues for derivatization can be envisioned.
Transformations of the Nitro Group (e.g., reduction to amine)
The nitro group is a versatile functional group that can be readily transformed into a variety of other functionalities. The most common transformation is its reduction to an amine. This would yield 4-amino-N-benzyl-N-tert-butyl-2-chlorobenzamide , a key intermediate for the introduction of further diversity. The resulting amino group could undergo a wide range of reactions, including acylation, alkylation, diazotization followed by substitution, and transition metal-catalyzed cross-coupling reactions.
Table 1: Potential Products from the Reduction of the Nitro Group
| Reagent/Condition | Product | Potential Subsequent Reactions |
|---|---|---|
| Fe/HCl or SnCl₂/HCl | 4-amino-N-benzyl-N-tert-butyl-2-chlorobenzamide | Acylation, Alkylation, Diazotization |
Reactions at the Chlorinated Benzene (B151609) Ring (e.g., palladium-catalyzed cross-coupling reactions)
The chlorine atom on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions. This would allow for the formation of carbon-carbon bonds (e.g., Suzuki, Stille, Sonogashira couplings) or carbon-heteroatom bonds (e.g., Buchwald-Hartwig amination). Such reactions would enable the introduction of aryl, vinyl, alkynyl, or amino substituents at the 2-position of the benzene ring, significantly expanding the chemical space accessible from this building block.
Table 2: Potential Cross-Coupling Reactions at the Chlorinated Benzene Ring
| Reaction Type | Coupling Partner | Catalyst/Ligand System | Product Type |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Pd(OAc)₂/SPhos | Biaryl derivative |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Aryl-substituted derivative |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Alkynyl-substituted derivative |
Modifications at the Amide Nitrogen or Carbonyl Carbon
While the tertiary amide in This compound is generally robust, modifications are conceivable under specific conditions. The benzyl (B1604629) group could potentially be cleaved under hydrogenolysis conditions, although this might also affect the nitro group. The bulky tert-butyl group is highly resistant to cleavage. The carbonyl carbon of the amide could be susceptible to reduction to an amine using strong reducing agents like lithium aluminum hydride, which would also likely reduce the nitro group.
Synthesis and Characterization of Structurally Related Analogues for Chemical Space Exploration
The synthesis of analogues of This compound itself would be a valuable exercise in exploring the surrounding chemical space. This could involve variations in the substituents on the benzene ring (e.g., replacing the chloro with bromo or iodo for enhanced cross-coupling reactivity), altering the substitution pattern (e.g., moving the nitro group to a different position), or modifying the N-substituents of the amide (e.g., replacing the benzyl or tert-butyl groups with other alkyl or aryl groups). The synthesis and characterization of such analogues would provide a library of compounds with potentially diverse properties and reactivity profiles.
Role as a Precursor for Novel Reagents or Catalysts (if mechanistic data supports)
At present, there is no mechanistic data to support the role of This compound as a precursor for novel reagents or catalysts. However, one could speculate that upon suitable modification, for instance, the introduction of a phosphine (B1218219) ligand via a cross-coupling reaction, the resulting molecule could potentially act as a ligand for transition metal catalysis. The specific steric and electronic environment created by the bulky amide and other substituents could impart unique properties to a metal complex.
Emerging Research Perspectives and Methodological Advancements for N Benzyl N Tert Butyl 2 Chloro 4 Nitrobenzamide
Application of Flow Chemistry Techniques for Continuous Synthesis
The synthesis of complex organic molecules like N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide has traditionally been performed using batch processing. However, flow chemistry, or continuous-flow synthesis, is emerging as a powerful alternative that offers numerous advantages in terms of safety, efficiency, and scalability. nih.govdntb.gov.ua The principles of flow chemistry can be readily applied to the synthesis of N-substituted benzamides. researchgate.netresearchgate.net
In a continuous-flow setup, reagents are pumped through a network of tubes and reactors where the reaction occurs. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time. For the synthesis of this compound, a multi-step flow process could be envisioned. For instance, the reduction of a nitroaromatic precursor could be achieved in one module, followed by amide bond formation in a subsequent reactor. beilstein-journals.orgacs.org The use of packed-bed reactors with immobilized reagents or catalysts can further enhance the efficiency and sustainability of the synthesis. researchgate.net
| Parameter | Batch Synthesis (Conventional) | Flow Synthesis (Projected) |
| Reaction Time | Hours to days | Minutes to hours |
| Temperature Control | Prone to hotspots | Precise and uniform |
| Safety | Handling of large volumes of hazardous materials | Smaller reaction volumes, enhanced safety |
| Scalability | Difficult and requires re-optimization | Linear and predictable |
| Product Purity | Often requires extensive purification | Higher purity due to better control |
| Byproduct Formation | Can be significant | Minimized through optimized conditions |
This table presents a comparative overview of batch versus projected flow synthesis for a multi-step organic reaction.
Integration of Machine Learning and AI in Reaction Prediction and Optimization
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions with unprecedented accuracy and speed. preprints.orgbeilstein-journals.org For the synthesis of this compound, ML algorithms can be trained on large datasets of amide bond formation reactions to predict the optimal coupling reagents, solvents, and temperatures. pku.edu.cnnih.gov
| Machine Learning Model | Predicted Parameter | Potential Impact on Synthesis |
| Random Forest | Reaction Yield | High accuracy in predicting the yield based on various reaction parameters. pku.edu.cn |
| Neural Network | Optimal Catalyst | Identification of the most effective catalyst for the amide coupling step. |
| Support Vector Machine | Solvent Effects | Prediction of the ideal solvent system for maximizing solubility and reactivity. researchgate.net |
| Bayesian Optimization | Multi-parameter Optimization | Efficiently finds the best combination of temperature, concentration, and stoichiometry. nih.gov |
This interactive data table showcases how different machine learning models could be applied to optimize the synthesis of this compound.
Photochemical Reactivity Studies of this compound
The presence of a nitroaromatic chromophore in the structure of this compound suggests that it may exhibit interesting photochemical reactivity. Nitroaromatic compounds are known to undergo a variety of photochemical transformations upon exposure to light, including photoreduction and photosubstitution reactions. organic-chemistry.orgyoutube.com
Irradiation of this compound with UV or visible light could lead to the excitation of the nitro group, potentially initiating intramolecular or intermolecular reactions. For example, the nitro group could be reduced to a nitroso, azoxy, or even an amino group, depending on the reaction conditions and the presence of a hydrogen donor. csirgh.com Furthermore, the chlorine substituent on the aromatic ring could also participate in photochemical reactions, such as photoinduced rearrangement or substitution. nih.gov The study of these photochemical pathways could lead to the discovery of novel derivatives of the parent compound with unique properties. Continuous flow photoreactors could be employed for the safe and efficient execution of these photochemical transformations. nih.govnih.govnih.gov
| Functional Group | Potential Photochemical Reaction | Potential Product Class |
| Nitro Group (NO2) | Photoreduction | Nitrosoarenes, Anilines |
| Chloro Group (Cl) | Photosubstitution / Rearrangement | Substituted or rearranged benzamides |
| Amide Bond | Photocyclization (if sterically feasible) | Heterocyclic compounds |
| Benzyl (B1604629) Group | Hydrogen atom abstraction | Radical-derived products |
This table outlines the potential photochemical reactions that different functional groups within this compound might undergo upon irradiation.
Exploration of Self-Assembly Properties in Supramolecular Chemistry
The structure of this compound contains several functional groups that could participate in non-covalent interactions, making it a candidate for studies in supramolecular chemistry and self-assembly. The amide functionality is a well-known motif for forming strong hydrogen bonds. acs.org Additionally, the presence of aromatic rings (benzyl and chloro-nitro-phenyl) can lead to π-π stacking interactions. acs.org
| Interaction Type | Structural Moieties Involved | Potential Supramolecular Outcome |
| Hydrogen Bonding | Amide C=O, Nitro O atoms (acceptors); Aromatic/Aliphatic C-H (donors) | Formation of chains or sheets |
| π-π Stacking | Benzyl and chloronitrophenyl rings | Columnar or lamellar structures |
| van der Waals Forces | Tert-butyl and benzyl groups | Influence on packing density and morphology |
| Dipole-Dipole Interactions | Nitro and chloro substituents, amide bond | Directional ordering of molecules |
This table summarizes the potential non-covalent interactions and their possible roles in the self-assembly of this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide, and what intermediates are critical for structural validation?
- The compound is typically synthesized via sequential substitution reactions. A common approach involves reacting 2-chloro-4-nitrobenzoic acid with tert-butylamine to form the amide bond, followed by N-benzylation using benzyl chloride under basic conditions (e.g., potassium carbonate in acetonitrile). Key intermediates include the tert-butylamide derivative and the benzylated precursor, which are characterized via H NMR and IR spectroscopy to confirm substitution patterns .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- H/C NMR spectroscopy is critical for verifying the benzyl and tert-butyl substituents, while IR spectroscopy confirms the amide C=O stretch (~1650–1700 cm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak. For nitro group confirmation, UV-Vis spectroscopy can detect absorption bands near 270–300 nm due to the nitroaromatic system .
Q. What safety precautions are necessary when handling this compound?
- Conduct a hazard analysis before synthesis, focusing on the nitro group’s potential explosivity and the chlorinated aromatic system’s toxicity. Use PPE (gloves, goggles), work in a fume hood, and avoid contact with reducing agents. Waste should be neutralized with aqueous sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound while minimizing N-alkylation by-products?
- Optimize reaction stoichiometry to favor mono-alkylation: Use a 1:1 molar ratio of tert-butylamine to 2-chloro-4-nitrobenzoic acid. For benzylation, employ phase-transfer catalysis (e.g., tetrabutylammonium bromide) to enhance reactivity. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to separate unreacted intermediates .
Q. What strategies resolve discrepancies between X-ray crystallographic data and NMR results for this compound?
- If NMR suggests conformational flexibility (e.g., tert-butyl rotation), compare crystallographic data (SHELX-refined) with dynamic NMR experiments. Use variable-temperature NMR to assess rotational barriers. For nitro group orientation, analyze X-ray torsion angles and compare with computational models (DFT) .
Q. How does the tert-butyl group influence the compound’s stability under acidic or oxidative conditions?
- The tert-butyl group provides steric protection to the amide bond, reducing hydrolysis in acidic media. However, the nitro group renders the compound susceptible to reduction. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can quantify degradation products like 2-chloro-4-nitrobenzoic acid .
Q. What computational methods are suitable for predicting the reactivity of this compound in medicinal chemistry applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
